N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide
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Description
N-(4-(tert-butyl)phenyl)-3-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)propanamide is a useful research compound. Its molecular formula is C23H23ClN4OS2 and its molecular weight is 471.03. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Research has demonstrated the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety, showing potent anticancer activities. These compounds were evaluated against specific cancer cell lines, indicating significant anticancer potential (Gomha et al., 2017). Another study synthesized a derivative exhibiting good antitumor activity against the Hela cell line, suggesting the potential use of these compounds in cancer treatment (Ye Jiao et al., 2015).
Antimicrobial and Antifungal Activities
Several synthesized derivatives have shown significant antimicrobial and antifungal activities. For instance, new series of N-(4-substituted-thiazolyl)oxamic acid derivatives were found to exhibit potent antiallergy activity and were evaluated for their growth inhibition properties against bacterial and fungal pathogens (Hargrave et al., 1983). Furthermore, a study on the synthesis of new thiazole derivatives and their antimicrobial and cytotoxic activities highlighted the potential of these compounds in treating microbial infections and their cytotoxic effects against certain cancer cell lines (Dawbaa et al., 2021).
Biological Evaluation
The biological evaluation of synthesized compounds extends to various biological activities, including larvicidal and antimicrobial actions. A series of novel 3-tert-butyl-7-benzyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-ones demonstrated these properties, indicating the broader spectrum of activity of these compounds (Kumara et al., 2015).
properties
IUPAC Name |
N-(4-tert-butylphenyl)-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4OS2/c1-23(2,3)16-6-10-18(11-7-16)25-20(29)12-13-30-21-26-27-22-28(21)19(14-31-22)15-4-8-17(24)9-5-15/h4-11,14H,12-13H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBSCIZYXXQQPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)CCSC2=NN=C3N2C(=CS3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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